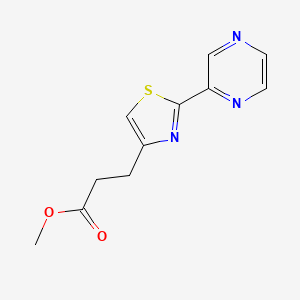![molecular formula C15H21NO2 B7679443 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, J147, and is a synthetic derivative of curcumin, a compound found in turmeric. In 5]octan-5-ylmethyl)-2-methoxyphenol.
Mechanism of Action
The exact mechanism of action of 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol is not fully understood, but it is believed to work through multiple pathways. J147 has been shown to increase the production of proteins that are important for neuronal function and to protect neurons from damage. J147 also appears to reduce inflammation and oxidative stress, which are both implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, J147 has been shown to have other biochemical and physiological effects. Studies have shown that J147 can increase energy metabolism and mitochondrial function, which may contribute to its neuroprotective effects. J147 has also been shown to have anti-inflammatory and antioxidant effects, which may have implications for other diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol in lab experiments is that it has been shown to be effective in animal models of neurodegenerative diseases. This makes it a promising candidate for further research in humans. However, one of the limitations of using J147 is that it is a synthetic compound and may have potential side effects that are not yet fully understood.
Future Directions
There are several future directions for research on 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol. One direction is to further investigate its potential therapeutic applications in other diseases such as cancer and cardiovascular disease. Another direction is to investigate the potential side effects of J147 and to optimize its dosing and administration for maximum efficacy. Additionally, further research is needed to fully understand the mechanism of action of J147 and to identify other compounds that may have similar neuroprotective effects.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of neurodegenerative diseases. Its neuroprotective effects and potential applications in other diseases make it an important area of research. Further studies are needed to fully understand its mechanism of action and to optimize its dosing and administration for maximum efficacy.
Synthesis Methods
The synthesis of 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol was first reported in 2011 by Schubert et al. The synthesis involves the condensation of a spirocyclic ketone with an aldehyde, followed by a reduction reaction to form the final product. The process involves several steps and requires expertise in organic chemistry.
Scientific Research Applications
The potential therapeutic applications of 4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol have been studied extensively in recent years. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that J147 can improve memory and cognitive function in animal models of Alzheimer's disease. J147 has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Properties
IUPAC Name |
4-(5-azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-12(3-4-13(14)17)10-16-8-2-5-15(11-16)6-7-15/h3-4,9,17H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPEJSLBMBNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC3(C2)CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Methylpyrazol-3-yl)methylsulfonylmethyl]-2-thiophen-3-yl-1,3-thiazole](/img/structure/B7679366.png)
![2-Methoxy-4-[[2-(4-nitrophenyl)propan-2-ylamino]methyl]phenol](/img/structure/B7679371.png)
![[1-[2-(3,5-Dichlorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7679375.png)
![2-Methoxy-4-[[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679393.png)
![Methyl 3-[2-(1-phenylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679398.png)
![3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole](/img/structure/B7679405.png)

![4-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7679434.png)
![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)
![2-Methoxy-4-[[4-(1,3-thiazol-2-ylamino)piperidin-1-yl]methyl]phenol](/img/structure/B7679452.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)
![3-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B7679455.png)
![3-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7679479.png)
